molecular formula C12H16BrN3O2 B8128067 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine

1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B8128067
M. Wt: 314.18 g/mol
InChI Key: QOGRMLSTFJRVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a brominated and nitrated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine typically involves the following steps:

    Bromination and Nitration of Benzene: The starting material, benzene, undergoes bromination and nitration to form 3-bromo-5-nitrobenzene. This is achieved by treating benzene with bromine and nitric acid under controlled conditions.

    Formation of Benzyl Bromide: 3-Bromo-5-nitrobenzene is then converted to 3-bromo-5-nitrobenzyl bromide through a reaction with bromine in the presence of a catalyst.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of 3-bromo-5-nitrobenzyl bromide with 4-methylpiperazine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1-[(3-Amino-5-nitrophenyl)methyl]-4-methylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and nitrated phenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to the target site. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 1-[(3-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
  • 1-[(3-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
  • 1-[(3-Bromo-5-nitrophenyl)methyl]-4-ethylpiperazine

Uniqueness: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and binding properties. The presence of the methyl group on the piperazine ring also contributes to its distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

1-[(3-bromo-5-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGRMLSTFJRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.